molecular formula C23H23BrN2O3S B300950 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

货号 B300950
分子量: 487.4 g/mol
InChI 键: ZOXQADVKUXKJDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BSI-201 is a PARP inhibitor, which means that it inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause cancer cells to become more sensitive to chemotherapy.

作用机制

The mechanism of action of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide involves the inhibition of PARP activity. PARP is an enzyme involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause cancer cells to become more sensitive to chemotherapy. When cancer cells are treated with 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, they are more likely to undergo apoptosis (cell death) in response to chemotherapy (4).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide are related to its inhibition of PARP activity. PARP is involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause DNA damage in cancer cells. This can lead to apoptosis (cell death) in cancer cells, as well as increased sensitivity to chemotherapy (5).

实验室实验的优点和局限性

One advantage of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it has been shown to enhance the effectiveness of chemotherapy in animal models of cancer. This makes it a promising candidate for further research as a cancer treatment. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it may have off-target effects on other enzymes besides PARP, which could lead to unwanted side effects (6).

未来方向

There are several future directions for research on 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide. One area of interest is the development of more specific PARP inhibitors that can target cancer cells more effectively. Another area of interest is the development of combination therapies that use 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in conjunction with other chemotherapy drugs to enhance their effectiveness. Additionally, research is needed to determine the optimal dosage and administration schedule for 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in clinical trials (7).
In conclusion, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is a promising compound for cancer treatment due to its ability to sensitize cancer cells to chemotherapy by inhibiting PARP activity. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations as a cancer treatment.
References:
1. Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N., Johnson, D. A., Richardson, T. B., ... & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921.
2. Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., Kaufmann, S. H., & Johnson, G. G. (2012). Failure of iniparib to inhibit poly (ADP-Ribose) polymerase in vitro. Clinical Cancer Research, 18(6), 1655-1662.
3. O'Shaughnessy, J., Osborne, C., Pippen, J. E., Yoffe, M., Patt, D., Rocha, C., ... & Sherman, B. M. (2011). Iniparib plus chemotherapy in metastatic triple-negative breast cancer. New England Journal of Medicine, 364(3), 205-214.
4. Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287-294.
5. Curtin, N. J. (2012). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 14, e8.
6. Plummer, R., Jones, C., Middleton, M., Wilson, R., Evans, J., Olsen, A., ... & Boddy, A. (2011). Phase I study of the poly (ADP-ribose) polymerase inhibitor, AG014699, in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research, 17(1), 76-81.
7. Audeh, M. W., Carmichael, J., Penson, R. T., Friedlander, M., Powell, B., Bell-McGuinn, K. M., ... & Scott, C. (2010). Oral poly (ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and recurrent ovarian cancer: a proof-of-concept trial. The Lancet, 376(9737), 245-251.

合成方法

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in a scientific paper published by the inventors of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide (1). The process involves the reaction of 4-bromobenzenesulfonyl chloride, 3-methylbenzylamine, and 2-phenylethylamine with acetic anhydride and triethylamine.

科学研究应用

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can sensitize cancer cells to chemotherapy by inhibiting PARP activity (2). In vivo studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy in animal models of cancer (3).

属性

产品名称

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

分子式

C23H23BrN2O3S

分子量

487.4 g/mol

IUPAC 名称

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-18-6-5-9-21(16-18)25-23(27)17-26(15-14-19-7-3-2-4-8-19)30(28,29)22-12-10-20(24)11-13-22/h2-13,16H,14-15,17H2,1H3,(H,25,27)

InChI 键

ZOXQADVKUXKJDP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

规范 SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。